

(R)-Tert-leucinol molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (R)-Tert-leucinol

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Technical Guide: (R)-tert-Leucinol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties and relevant experimental protocols for **(R)-tert-leucinol**, a valuable chiral building block in pharmaceutical and organic synthesis.

Core Physicochemical Data

(R)-tert-leucinol, systematically named (2R)-2-amino-3,3-dimethylbutan-1-ol, is a chiral amino alcohol. Its key quantitative properties are summarized below for easy reference.

Property	Value	Citations
Molecular Formula	C ₆ H ₁₅ NO	[1][2][3]
Molecular Weight	117.19 g/mol	[1][2][4][5]
CAS Number	112245-09-7	[2][4]
IUPAC Name	(2R)-2-amino-3,3-dimethylbutan-1-ol	[3]
Appearance	Colorless liquid or low melting solid	[3]
Melting Point	30-33 °C	[4]
Boiling Point	70 °C at 0.4 mmHg	[4]
Density	0.9 g/mL at 25 °C	[4]
Optical Activity	[α] _D ²⁰ -37° (c = 1.5 in ethanol)	[4]

Experimental Protocols

Detailed methodologies for the preparation and chiral analysis of **(R)-tert-leucinol** are crucial for its application in research and development.

Protocol 1: Preparation via Classical Resolution of Racemic tert-Leucinol

This protocol outlines a method for the enantioselective separation of **(R)-tert-leucinol** from a racemic mixture through diastereomeric salt formation with an optically active acid.

Materials:

- Racemic (RS)-tert-leucinol
- Optically active resolving agent (e.g., N-(2-naphthoyl)-(S)-tert-leucine)
- Solvent (e.g., isopropanol)

- Aqueous acid (e.g., HCl)
- Aqueous base (e.g., NaOH)
- Organic solvent for extraction (e.g., toluene)
- Celite

Procedure:

- **Dissolution:** Dissolve racemic (RS)-tert-leucinol and 0.5 equivalents of the optically active acid in a suitable solvent, such as isopropanol, with heating.
- **Crystallization:** Cool the mixture with stirring. The salt of one of the diastereomeric pairs will preferentially crystallize out of the solution.
- **Isolation of Diastereomeric Salt:** Collect the crystallized salt by filtration.
- **Liberation of the Enantiomer:** The desired optically active tert-leucinol can be isolated from the crystallized salt. This typically involves dissolving the salt in an aqueous solution and adjusting the pH to liberate the free amino alcohol.
- **Extraction:** Extract the liberated enantiomer with an organic solvent.
- **Purification:** The organic phases are combined, treated with a drying agent if necessary, filtered, and the solvent is evaporated in vacuo to yield the enriched **(R)-tert-leucinol**. Further purification can be achieved by distillation.

Protocol 2: Chiral Purity Analysis by HPLC

This protocol describes a general approach for determining the enantiomeric purity of tert-leucinol using High-Performance Liquid Chromatography (HPLC) after derivatization.

Materials:

- **(R)-tert-leucinol** sample
- Chiral derivatizing agent (e.g., Marfey's reagent, FDAA)

- Buffer solution (e.g., 1 M sodium bicarbonate)
- Quenching solution (e.g., 2 M HCl)
- HPLC grade solvents (e.g., acetonitrile, water with 0.1% TFA)
- C18 reversed-phase HPLC column

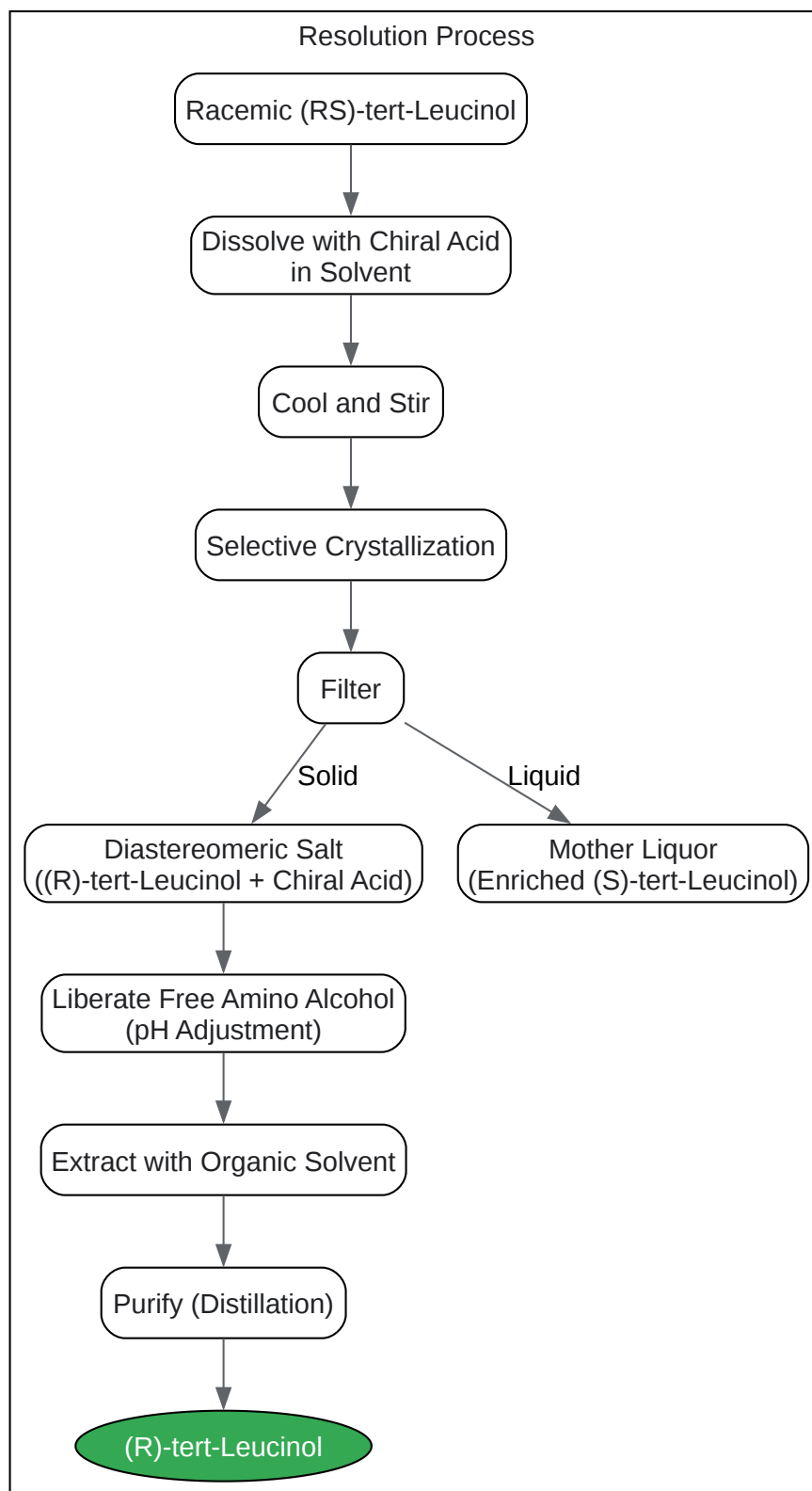
Procedure:

- Derivatization:
 - Dissolve a small amount of the tert-leucinol sample in a buffer solution.
 - Add a solution of the chiral derivatizing agent (e.g., 1% w/v FDAA in acetone).
 - Incubate the mixture to allow the reaction to complete (e.g., 40 °C for 1 hour).
 - Quench the reaction by adding an acid.
- Sample Preparation: Dilute the derivatized sample with the HPLC mobile phase.
- HPLC Analysis:
 - Inject the prepared sample into an HPLC system equipped with a C18 column.
 - Use a suitable mobile phase gradient (e.g., a linear gradient of acetonitrile in water with 0.1% TFA).
 - Set the detector to the appropriate wavelength for the derivatized product (e.g., 340 nm for FDAA derivatives).
- Data Analysis: The two diastereomeric derivatives will have different retention times, allowing for their separation and quantification to determine the enantiomeric excess (% ee) of the original sample.

Visualizations

Workflow for Classical Resolution of tert-Leucinol

The following diagram illustrates the key steps in the classical resolution process for obtaining enantiomerically enriched **(R)-tert-leucinol**.



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Caption: Workflow of the classical resolution of racemic tert-leucinol.

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- To cite this document: BenchChem. [(R)-Tert-leucinol molecular weight and formula]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b053256#r-tert-leucinol-molecular-weight-and-formula\]](https://www.benchchem.com/product/b053256#r-tert-leucinol-molecular-weight-and-formula)

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